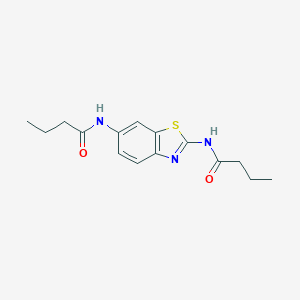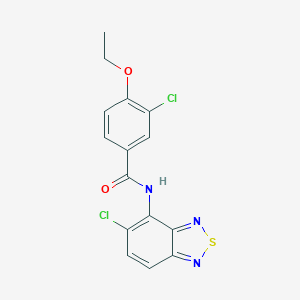![molecular formula C17H17F2NO3 B251101 N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide](/img/structure/B251101.png)
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 protein is an anti-apoptotic protein that is overexpressed in many types of cancer, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide works by selectively binding to the hydrophobic groove of Bcl-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells that rely on Bcl-2 for survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, while sparing normal cells that do not rely on Bcl-2 for survival. This selectivity makes this compound a promising cancer therapy with minimal side effects. However, this compound has also been shown to induce thrombocytopenia, a condition characterized by low platelet counts, which can limit its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has several advantages for lab experiments, including its selectivity for Bcl-2 protein, its ability to induce apoptosis in cancer cells, and its efficacy in combination with other cancer therapies. However, this compound also has limitations, including its potential to induce thrombocytopenia, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the development of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide and related compounds. These include the optimization of its pharmacokinetic properties, the development of combination therapies that enhance its efficacy, and the identification of biomarkers that can predict response to this compound. Additionally, the development of this compound analogs that target other anti-apoptotic proteins, such as Bcl-xL and Mcl-1, may expand its clinical utility.
Métodos De Síntesis
The synthesis of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-nitrobenzoyl chloride. The benzoyl chloride is then reacted with 4-propoxyaniline to form the key intermediate, N-(4-propoxyphenyl)-4-(4-chloro-3-nitrophenyl)benzamide. This intermediate is then coupled with difluoromethoxyaniline to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma. This compound has also shown efficacy in combination with other cancer therapies, including chemotherapy and immunotherapy.
Propiedades
Fórmula molecular |
C17H17F2NO3 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C17H17F2NO3/c1-2-11-22-13-9-7-12(8-10-13)16(21)20-14-5-3-4-6-15(14)23-17(18)19/h3-10,17H,2,11H2,1H3,(H,20,21) |
Clave InChI |
WBXPVYQTHZVPDK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)




![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
